REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].C(O)(=O)C.C(C(C)=O)C.[CH2:21]=[CH:22][C:23](=[CH2:25])[CH3:24]>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:25][C:23]1([CH3:24])[CH2:22][CH2:21][C:5]2[C:3](=[C:2]([CH3:1])[C:8]([CH3:9])=[C:7]([OH:10])[C:6]=2[CH3:11])[O:4]1 |f:5.6.7|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=C(C(=C1C)O)C
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux over 2 hr
|
Duration
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2 h
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 more hours
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a partition funnel
|
Type
|
WASH
|
Details
|
after washing 3 times with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give 6.5 g of an oily substance
|
Name
|
|
Type
|
|
Smiles
|
CC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |